(4E)-3-(Chloromethyl)-4-(2,3-dichlorobenzylidene)-isoxazol-5(4H)-one
CAS No.:
Cat. No.: VC20135753
Molecular Formula: C11H6Cl3NO2
Molecular Weight: 290.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H6Cl3NO2 |
|---|---|
| Molecular Weight | 290.5 g/mol |
| IUPAC Name | (4E)-3-(chloromethyl)-4-[(2,3-dichlorophenyl)methylidene]-1,2-oxazol-5-one |
| Standard InChI | InChI=1S/C11H6Cl3NO2/c12-5-9-7(11(16)17-15-9)4-6-2-1-3-8(13)10(6)14/h1-4H,5H2/b7-4+ |
| Standard InChI Key | HBJVMBKVQBNILW-QPJJXVBHSA-N |
| Isomeric SMILES | C1=CC(=C(C(=C1)Cl)Cl)/C=C/2\C(=NOC2=O)CCl |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)Cl)C=C2C(=NOC2=O)CCl |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Structure
The systematic IUPAC name for this compound is (4E)-3-(chloromethyl)-4-[(2,3-dichlorophenyl)methylidene]-1,2-oxazol-5-one, reflecting its isoxazole core substituted with a chloromethyl group at position 3 and a 2,3-dichlorobenzylidene moiety at position 4. The E configuration denotes the trans spatial arrangement of the benzylidene group relative to the isoxazolone ring.
Key structural features include:
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Isoxazolone ring: A five-membered heterocycle containing oxygen and nitrogen atoms.
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Chloromethyl group: Enhances electrophilicity and reactivity.
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2,3-Dichlorobenzylidene substituent: Aromatic ring with chlorine atoms at positions 2 and 3, contributing to lipophilicity and potential bioactivity .
Table 1: Structural and Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 290.5 g/mol | |
| CAS Registry Number | 1142198-98-8 | |
| MDL Number | MFCD12027783 | |
| Hazard Classification | Irritant (GHS) |
Synthesis and Preparation
Synthetic Routes
The compound is typically synthesized via condensation reactions between a chloromethylisoxazole precursor and 2,3-dichlorobenzaldehyde. A base-mediated Knoevenagel-type reaction is employed to form the benzylidene linkage .
Representative Procedure:
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Reactants: 3-Chloromethyl-5(4H)-isoxazolone and 2,3-dichlorobenzaldehyde.
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Conditions: Reflux in ethanol or methanol with a catalytic base (e.g., piperidine).
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Mechanism: Base deprotonates the active methylene group of the isoxazolone, enabling nucleophilic attack on the aldehyde.
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Yield: ~70–85% after purification by column chromatography .
Table 2: Key Synthetic Parameters
| Parameter | Detail | Source |
|---|---|---|
| Reaction Solvent | Ethanol/Methanol | |
| Catalyst | Piperidine or NaOH | |
| Temperature | Reflux (~78–100°C) | |
| Purification Method | Silica gel chromatography |
Physicochemical Properties
Physical State and Stability
The compound is typically isolated as a white to off-white crystalline solid. It exhibits moderate stability under ambient conditions but may degrade upon prolonged exposure to light or moisture .
Spectral Characterization
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IR Spectroscopy: Strong absorption bands at 1730 cm (C=O stretch) and 1600 cm (C=N stretch).
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H NMR (CDCl): δ 4.70 (s, 2H, CHCl), 7.35–7.60 (m, 3H, aromatic H), 8.10 (s, 1H, CH=C) .
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MS (ESI): m/z 290.5 [M+H].
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a key intermediate in synthesizing:
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Antibacterial Agents: Functionalized isoxazoles targeting penicillin-binding proteins.
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Antifungal Derivatives: Via substitution at the chloromethyl group .
Agrochemical Development
Halogenated isoxazoles are explored as:
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Herbicides: Inhibition of acetolactate synthase (ALS) in weeds.
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Insecticides: Neurotoxic effects via GABA receptor modulation.
Future Research Directions
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